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Compound of Interest

Compound Name:
1-methyl-4-nitro-3-propyl-1H-

pyrazole-5-carboxamide

Cat. No.: B131911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycyl-L-

histidine, a dipeptide with the molecular formula C8H12N4O3. This document is intended to

serve as a valuable resource for researchers and professionals engaged in the fields of

analytical chemistry, drug development, and peptide science by presenting key spectral data in

a structured format, detailing experimental methodologies, and visualizing associated

biochemical pathways.

Introduction
Glycyl-L-histidine is a dipeptide composed of glycine and L-histidine residues.[1] As with many

small peptides, it can play a role in various biological processes and serves as a fundamental

building block for larger protein structures.[2] Accurate characterization of its spectroscopic

properties is crucial for its identification, quantification, and the study of its interactions in

biological systems. This guide focuses on the three primary spectroscopic techniques used for

the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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The following tables summarize the expected quantitative data for the spectroscopic analysis of

Glycyl-L-histidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of peptides are characterized by chemical shifts corresponding to

the different electronic environments of the nuclei within the molecule. The expected chemical

shifts for Glycyl-L-histidine in an aqueous solvent are presented below. These values are based

on typical chemical shifts for glycine and histidine residues in peptides.

Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-L-histidine

Proton Residue
Predicted Chemical
Shift (ppm)

Multiplicity

α-CH Glycine ~3.8 Singlet

α-CH Histidine ~4.5 Triplet

β-CH₂ Histidine ~3.1 Doublet

Imidazole C2-H Histidine ~7.8 Singlet

Imidazole C4-H Histidine ~7.0 Singlet

Amide NH Peptide Bond ~8.2 Broad Singlet

Amine NH₂ Glycine ~7.5-8.5 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-L-histidine
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Carbon Residue
Predicted Chemical Shift
(ppm)

Carbonyl (C=O) Glycine ~172

Carbonyl (C=O) Histidine ~175

α-C Glycine ~43

α-C Histidine ~55

β-C Histidine ~28

Imidazole C2 Histidine ~135

Imidazole C4 Histidine ~118

Imidazole C5 Histidine ~130

Infrared (IR) Spectroscopy Data
The IR spectrum of a peptide is dominated by characteristic absorption bands of the amide

group. The positions of these bands can provide information about the secondary structure of

the peptide.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-histidine
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Vibrational Mode Functional Group
Predicted
Wavenumber
(cm⁻¹)

Description

Amide A N-H Stretch ~3300
Hydrogen-bonded N-

H stretching

Amide I C=O Stretch ~1650

Primarily C=O

stretching of the

peptide backbone

Amide II
N-H Bend & C-N

Stretch
~1550

Coupled N-H in-plane

bending and C-N

stretching

Carboxylate Stretch -COO⁻ ~1600-1550

Asymmetric stretching

of the carboxylate

group

Imidazole Ring

Stretch
C=C, C=N ~1500-1400

Stretching vibrations

of the imidazole ring

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and elemental composition. For Glycyl-L-histidine,

Electrospray Ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for Glycyl-L-histidine
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Parameter Value

Molecular Formula C₈H₁₂N₄O₃

Monoisotopic Mass 212.0909 Da[1]

Average Molecular Weight 212.21 g/mol [1]

Expected [M+H]⁺ ion m/z 213.0982

Expected [M+Na]⁺ ion m/z 235.0801

Expected [M-H]⁻ ion m/z 211.0836

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Glycyl-L-histidine.

Methodology:

Sample Preparation: A 5-10 mg sample of Glycyl-L-histidine is dissolved in 0.5 mL of

deuterium oxide (D₂O) or a buffered aqueous solution (e.g., phosphate buffer in H₂O/D₂O

9:1) to a final concentration of 1-5 mM.[3][4] The pH of the sample is adjusted to a desired

value (typically between 4 and 7) using dilute DCl or NaOD.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is used for data acquisition.[3]

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. A solvent

suppression pulse sequence (e.g., presaturation) is used to attenuate the residual H₂O

signal.

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using a proton-

decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an

adequate signal-to-noise ratio.
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Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. The chemical shifts are referenced to an internal standard (e.g., DSS) or an

external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of Glycyl-L-histidine to identify characteristic

functional groups and secondary structural elements.

Methodology:

Sample Preparation: The peptide sample can be analyzed in the solid state or in solution.

For solid-state analysis, a small amount of the sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. For solution-phase analysis, the peptide is dissolved in

D₂O to avoid interference from the strong water absorption in the amide I region.[5]

Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector

(e.g., DTGS) is used.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A

background spectrum (e.g., of the KBr pellet or D₂O) is collected and subtracted from the

sample spectrum.

Data Processing: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass and confirm the molecular formula of Glycyl-L-

histidine.

Methodology:

Sample Preparation: The peptide is dissolved in a suitable solvent system, typically a mixture

of water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote

protonation.[6] The final concentration is typically in the low micromolar to nanomolar range.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization source is

used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF)

or Orbitrap instrument.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.

The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range.

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion

peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The measured m/z values are used to calculate

the experimental mass of the molecule, which is then compared to the theoretical mass

based on its molecular formula.

Visualization of a Putative Signaling Pathway
Dipeptides can act as signaling molecules in various biological contexts. The following diagram

illustrates a hypothetical signaling pathway involving a dipeptide like Glycyl-L-histidine, where it

binds to a cell surface receptor, initiating an intracellular signaling cascade.
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Caption: Hypothetical dipeptide signaling pathway.

Experimental Workflow Visualization
The following diagram outlines the general workflow for the spectroscopic analysis of a peptide

like Glycyl-L-histidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b131911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis

Peptide Sample
(Glycyl-L-histidine)

Sample Preparation
(Dissolution, pH adjustment)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy ESI-Mass Spectrometry

Data Processing
(FT, Baseline Correction, Calibration)

Structural Elucidation
& Interpretation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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